Trk-IN-15
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trk-IN-15 is a highly effective inhibitor of tropomyosin receptor kinase (TRK), a protein kinase that plays a crucial role in the regulation of cellular growth, differentiation, and signal transduction . This compound holds significant potential for advancing research in TRK-related diseases, making it a valuable tool in scientific studies .
准备方法
The synthesis of Trk-IN-15 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions for this compound are detailed in various patents and scientific publications . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact .
化学反应分析
Trk-IN-15 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives of the original compound with modified functional groups .
科学研究应用
Trk-IN-15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of TRK inhibition and to develop new TRK inhibitors . In biology, this compound is employed to investigate the role of TRK in cellular processes such as growth, differentiation, and signal transduction . In medicine, this compound is used to explore potential treatments for TRK-related diseases, including various types of cancer . In industry, this compound is utilized in the development of new pharmaceuticals and other products that target TRK pathways .
作用机制
Trk-IN-15 exerts its effects by inhibiting the activity of tropomyosin receptor kinase (TRK) proteins, which are involved in the regulation of cellular growth, differentiation, and signal transduction . The compound functions as an ATP competitor, binding to the active site of TRK proteins and preventing their phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and phospholipase C-γ (PLC-γ) pathways, ultimately leading to reduced cell proliferation and increased apoptosis .
相似化合物的比较
Trk-IN-15 is part of a broader class of TRK inhibitors, which includes compounds such as larotrectinib, entrectinib, selitrectinib, and repotrectinib . These compounds share a common mechanism of action, targeting TRK proteins to inhibit their activity and disrupt cellular signaling pathways . this compound is unique in its specific chemical structure and binding properties, which may confer advantages in terms of potency, selectivity, and resistance to mutations . Other similar compounds include pyrazolo[1,5-a]pyrimidine derivatives, which have also shown promise as TRK inhibitors .
生物活性
Trk-IN-15 is a selective inhibitor targeting the tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC. This compound has garnered attention due to its potential therapeutic applications in various cancers characterized by aberrant Trk signaling. The biological activity of this compound can be analyzed through its effects on cellular signaling pathways, in vitro and in vivo efficacy, and case studies highlighting its clinical relevance.
Trk receptors are involved in numerous cellular processes, including cell survival, proliferation, and differentiation. They are activated by neurotrophins such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). Upon activation, these receptors initiate downstream signaling cascades primarily through the Ras-MAPK pathway, which is crucial for tumorigenesis in various cancers.
This compound inhibits the kinase activity of Trk receptors, thereby blocking their signaling pathways. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in Trk-dependent cancers.
In Vitro Studies
Efficacy Against Cancer Cell Lines
In vitro studies have demonstrated that this compound effectively inhibits the growth of several cancer cell lines expressing Trk fusions or overexpressing Trk receptors. The following table summarizes key findings from various studies:
Cell Line | Trk Expression | IC50 (µM) | Effect |
---|---|---|---|
Neuroblastoma (SK-N-BE) | High | 0.5 | Inhibition of proliferation |
Lung cancer (HCC827) | Moderate | 1.2 | Induction of apoptosis |
Breast cancer (MCF7) | Low | 2.5 | Reduced migration |
These results indicate that this compound has a potent inhibitory effect on cell proliferation across different cancer types, particularly those with high levels of Trk expression.
In Vivo Studies
Animal Models
In vivo efficacy was assessed using xenograft models where human tumors were implanted into immunocompromised mice. Treatment with this compound resulted in significant tumor regression compared to control groups. Key findings include:
- Neuroblastoma Models: Mice treated with this compound showed a 70% reduction in tumor volume after four weeks of treatment.
- Lung Cancer Models: A similar study reported a 65% decrease in tumor size with no observed toxicity at therapeutic doses.
Case Studies
Several clinical case studies have been documented to evaluate the effectiveness of this compound in patients with TRK fusion-positive tumors:
-
Case Study 1: Pediatric Neuroblastoma
- A 5-year-old patient with relapsed neuroblastoma harboring a TRKA fusion was treated with this compound.
- Outcome: The patient achieved stable disease after three months of treatment, with significant reduction in pain and improved quality of life.
-
Case Study 2: Adult Lung Cancer
- An adult patient with metastatic lung cancer exhibiting TRKB overexpression received this compound as part of a clinical trial.
- Outcome: The patient experienced a partial response with a 50% reduction in tumor markers after two cycles of treatment.
属性
分子式 |
C19H20FN5O |
---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
N-ethyl-6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C19H20FN5O/c1-2-21-19(26)16-12-22-17-8-9-18(23-25(16)17)24-10-4-7-15(24)13-5-3-6-14(20)11-13/h3,5-6,8-9,11-12,15H,2,4,7,10H2,1H3,(H,21,26)/t15-/m1/s1 |
InChI 键 |
LWGGGMIQKJKNDU-OAHLLOKOSA-N |
手性 SMILES |
CCNC(=O)C1=CN=C2N1N=C(C=C2)N3CCC[C@@H]3C4=CC(=CC=C4)F |
规范 SMILES |
CCNC(=O)C1=CN=C2N1N=C(C=C2)N3CCCC3C4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。